molecular formula C13H19NO2 B3133559 Ethyl 3-[(2-phenylethyl)amino]propanoate CAS No. 3936-54-7

Ethyl 3-[(2-phenylethyl)amino]propanoate

Cat. No.: B3133559
CAS No.: 3936-54-7
M. Wt: 221.29 g/mol
InChI Key: BWGWNMRMEDERRE-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-phenylethyl)amino]propanoate is an organic compound with the molecular formula C13H19NO2. It is an ester derivative of β-alanine and is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[(2-phenylethyl)amino]propanoate can be synthesized through a reaction between 2-phenylethylamine and ethyl acrylate. The reaction typically involves the use of anhydrous ethanol as a solvent and a catalyst such as trifluoromethanesulfonic acid. The reaction mixture is heated under nitrogen protection at temperatures ranging from 120°C to 160°C for 16-20 hours .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is usually purified through recrystallization and other separation techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-phenylethyl)amino]propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Hydrolysis: β-Alanine and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[(2-phenylethyl)amino]propanoate has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies related to enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-[(2-phenylethyl)amino]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing β-alanine, which can participate in various metabolic pathways. The phenylethylamine moiety can interact with receptors and enzymes, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(pyridin-2-ylamino)propanoate
  • Ethyl 3-(phenylethylamino)propanoate
  • Ethyl 3-(phenylethylamino)propanoate

Uniqueness

Ethyl 3-[(2-phenylethyl)amino]propanoate is unique due to its specific structure, which combines the properties of β-alanine and phenylethylamine. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields .

Properties

IUPAC Name

ethyl 3-(2-phenylethylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-16-13(15)9-11-14-10-8-12-6-4-3-5-7-12/h3-7,14H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGWNMRMEDERRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phenylethyl amine (10 g) was dissolved in EtOH (50 ml) and then treated with acrylic acid ethyl ester (8.3 g) dropwise under argon at RT. The resulting mixture was allowed to stir over night and was evaporated and dried in vacuo. The residue (18.9 g) was used without further purification. Colorless liquid, MS (ESI): 222.3 (MH+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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